molecular formula C7H9BrF4O3 B12078640 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate

Katalognummer: B12078640
Molekulargewicht: 297.04 g/mol
InChI-Schlüssel: XRQCQRUFHYDYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate is an organofluorine compound with the molecular formula C7H9BrF4O3. It is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with ethyl chloroformate to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms confer unique reactivity, allowing the compound to participate in various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .

Eigenschaften

Molekularformel

C7H9BrF4O3

Molekulargewicht

297.04 g/mol

IUPAC-Name

(4-bromo-3,3,4,4-tetrafluorobutyl) ethyl carbonate

InChI

InChI=1S/C7H9BrF4O3/c1-2-14-5(13)15-4-3-6(9,10)7(8,11)12/h2-4H2,1H3

InChI-Schlüssel

XRQCQRUFHYDYRM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OCCC(C(F)(F)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.